molecular formula C12H16N2 B1336384 2-methyl-1-propyl-1H-indol-5-amine CAS No. 883543-99-5

2-methyl-1-propyl-1H-indol-5-amine

Cat. No.: B1336384
CAS No.: 883543-99-5
M. Wt: 188.27 g/mol
InChI Key: FJSUZHWGZRPMNJ-UHFFFAOYSA-N
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Description

2-Methyl-1-propyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids and synthetic drug molecules . This compound features a methyl group at the second position, a propyl group at the first position, and an amine group at the fifth position of the indole ring.

Preparation Methods

The synthesis of 2-methyl-1-propyl-1H-indol-5-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses hydrazines and ketones under acidic conditions . Another method includes the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents . Industrial production methods often utilize catalytic processes to enhance yield and selectivity.

Chemical Reactions Analysis

2-Methyl-1-propyl-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

2-Methyl-1-propyl-1H-indol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1-propyl-1H-indol-5-amine involves its interaction with various molecular targets. The indole ring’s nitrogen atom plays a crucial role in binding to receptors and enzymes, influencing biological pathways. This interaction can modulate cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-Methyl-1-propyl-1H-indol-5-amine can be compared with other indole derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-1-propylindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-6-14-9(2)7-10-8-11(13)4-5-12(10)14/h4-5,7-8H,3,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSUZHWGZRPMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298120
Record name 2-Methyl-1-propyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883543-99-5
Record name 2-Methyl-1-propyl-1H-indol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883543-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-propyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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